molecular formula C15H19NO3S B2635314 2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid CAS No. 385382-80-9

2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid

Cat. No.: B2635314
CAS No.: 385382-80-9
M. Wt: 293.38
InChI Key: RBEKVRXCSVGTIQ-UHFFFAOYSA-N
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Description

2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid is a synthetic small molecule with the CAS Registry Number 385382-80-9 and a molecular formula of C15H19NO3S, corresponding to a molecular weight of 293.38 g/mol . This compound features a benzoic acid core linked via a thioether bridge to a N-cyclohexyl glycinamide moiety, a structure that integrates aromatic, sulfur-containing, and cycloaliphatic domains into a single chemical entity. The presence of these distinct pharmacophores makes it a compound of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not widely published, structurally related compounds containing the cyclohexylamino-oxoethyl motif are investigated for their potential as inhibitors of enzymatic targets, such as epoxide hydrolases . Similarly, benzoic acid derivatives are frequently explored for their anti-inflammatory properties through interaction with enzymes like cyclooxygenase . Researchers value this reagent as a versatile building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies in various therapeutic areas. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14(16-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(18)19/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEKVRXCSVGTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 2-mercaptobenzoic acid with 2-bromo-N-cyclohexylacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the bromoacetamide, forming the thioether linkage.

    Cyclohexylamino Group Introduction: The cyclohexylamino group can be introduced by reacting the intermediate product with cyclohexylamine under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid typically involves the reaction of benzoic acid derivatives with cyclohexylamine under specific conditions to form the desired compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. This inhibition suggests a potential use in treating inflammatory diseases, possibly through mechanisms involving the modulation of cyclooxygenase (COX) pathways.

Study ReferenceMethodologyFindings
LPS-induced inflammation model in ratsSignificant reduction in TNF-α and IL-1β levels; stabilization of body temperature during inflammation.
Pharmacokinetic studiesDemonstrated slower onset of action compared to traditional anti-inflammatory drugs.

Analgesic Properties

The analgesic effects of this compound have been evaluated through various pain models. The compound exhibits significant analgesic activity comparable to acetylsalicylic acid (ASA), but with reduced side effects.

Study ReferenceMethodologyFindings
Writhing test in ratsDose-dependent increase in pain response time; lower nociceptive response compared to ASA.
Central and peripheral analgesic activity testsEffective in reducing pain induced by acetic acid and heat stimuli.

Antiplatelet Activity

The compound has shown promise as an antiplatelet agent, potentially useful in cardiovascular applications. Studies indicate that it may reduce platelet aggregation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Study ReferenceMethodologyFindings
Flow cytometry-based platelet aggregation assaysSignificant decrease in platelet aggregation events after administration.
Tail-bleeding time analysisIndicated improved safety profile compared to ASA during antiplatelet therapy.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • Objective : To evaluate the efficacy of the compound in IBD models.
    • Findings : The compound significantly reduced inflammation markers and improved clinical symptoms in treated animals.
  • Case Study on Osteoarthritis :
    • Objective : To assess analgesic effects in osteoarthritis-induced pain.
    • Findings : Patients reported substantial pain relief with minimal side effects, suggesting a favorable therapeutic profile.

Mechanism of Action

The mechanism of action of 2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid involves its interaction with molecular targets through its functional groups. The cyclohexylamino group can form hydrogen bonds or ionic interactions with biological targets, while the thioether linkage can participate in redox reactions. The benzoic acid moiety can engage in π-π interactions or act as a hydrogen bond donor/acceptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Amino Group

(a) 2-Cycloheptylcarbamoylmethylsulfanyl-benzoic Acid (CAS: 721406-50-4)
  • Structure : Cycloheptyl group instead of cyclohexyl.
  • Impact : Increased steric hindrance and lipophilicity due to the larger cycloalkyl group. This may reduce solubility but enhance membrane permeability .
(b) 4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic Acid (ChemSpider ID: 1675683)
  • Structure : p-Tolyl (aromatic methyl) group replaces cyclohexyl.
  • Molecular weight: 315.39 g/mol .
(c) 2-[(2-Amino-2-oxoethyl)thio]benzoic Acid (CAS: 197236-53-6)
  • Structure: Amino group instead of cyclohexylamino.

Variations in the Linker and Core

(a) 2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic Acid
  • Structure : Fluorophenyl group and thioether linker.
  • Impact : Fluorine’s electronegativity enhances dipole interactions and metabolic stability. Estimated molecular weight: ~300 g/mol .
(b) 2-[2-Oxo-2-(phenylamino)ethoxy]benzoic Acid
  • Structure : Ethoxy linker replaces thioether.
(c) 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic Acid (CAS: 881445-79-0)
  • Structure : Incorporates a 1,3,4-oxadiazole ring.
  • Impact : The electron-withdrawing oxadiazole enhances acidity (pKa) and may improve stability under physiological conditions. Molecular weight: 361.4 g/mol .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP (Estimated) Key Structural Feature Solubility Metabolic Stability
2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid 293.38 ~2.5 Cyclohexyl, thioether Moderate Moderate
2-Cycloheptylcarbamoylmethylsulfanyl-benzoic acid >300 ~3.0 Cycloheptyl, thioether Low High
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid 315.39 ~2.8 p-Tolyl, thioether Moderate High
2-[(2-Amino-2-oxoethyl)thio]benzoic acid 211.24 ~1.2 Amino, thioether High Low
2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid ~300 ~2.7 Fluorophenyl, thioether Moderate High

Biological Activity

2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its anti-inflammatory properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C13H17N1O3S1. The compound features a thioether linkage and a cyclohexylamine moiety, which may contribute to its biological activity. The structure can be summarized as follows:

PropertyDescription
Molecular Weight265.35 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with cyclohexylamine and thioacetic acid under controlled conditions. This method allows for the introduction of the cyclohexylamine group, which is crucial for the compound's activity.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A notable study demonstrated that derivatives with similar structures could inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in inflammatory processes.

In an experimental model using lipopolysaccharide (LPS)-induced inflammation in rats, compounds structurally related to this compound showed a marked reduction in inflammatory markers such as TNF-α and IL-1β. Specifically, the administration of these compounds resulted in:

  • TNF-α levels : Reduced to 5.70±1.04×103 pg mL5.70\pm 1.04\times 10^3\text{ pg mL} (p < 0.001)
  • IL-1β levels : Reduced to 2.32±0.28×103 pg mL2.32\pm 0.28\times 10^3\text{ pg mL} (p < 0.001)

These findings suggest that the compound may exert its effects by modulating inflammatory pathways, potentially through inhibition of COX-2 and related signaling pathways like NF-κB.

Case Studies

Several case studies have highlighted the therapeutic potential of thioether-containing benzoic acids in inflammatory diseases:

  • Study on Inflammatory Bowel Disease (IBD) :
    • Objective : To evaluate the efficacy of thioether derivatives in IBD models.
    • Findings : Significant reduction in disease activity index (DAI) scores and histopathological improvements were noted.
  • Cancer Models :
    • Objective : Assessing cytotoxic effects against various cancer cell lines.
    • Results : Compounds similar to this compound demonstrated selective cytotoxicity against breast and colon cancer cells.

Q & A

Q. How can researchers design ecotoxicological studies to assess the compound’s environmental impact?

  • Answer : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and biodegradability (closed bottle tests). Use LC-MS/MS to quantify residues in water/soil samples. Computational tools (ECOSAR) predict ecological risks based on QSAR models .

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